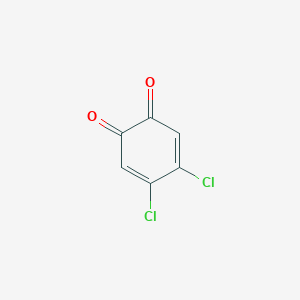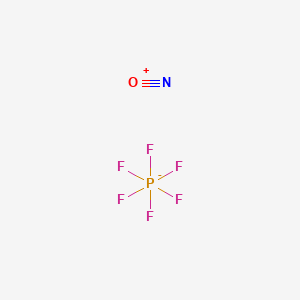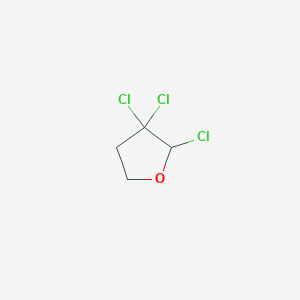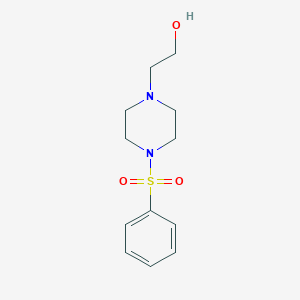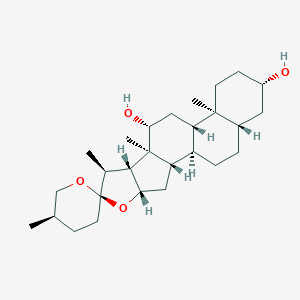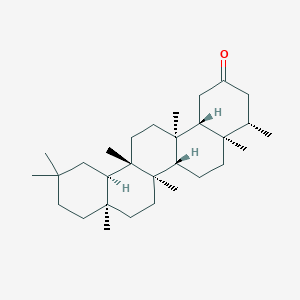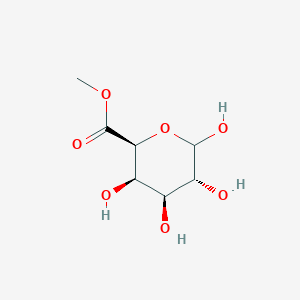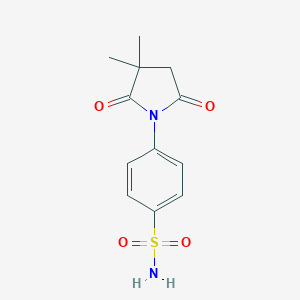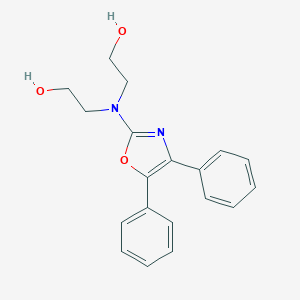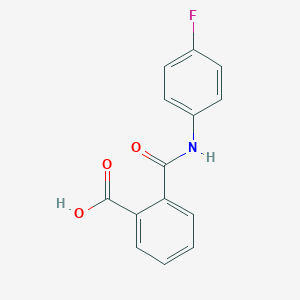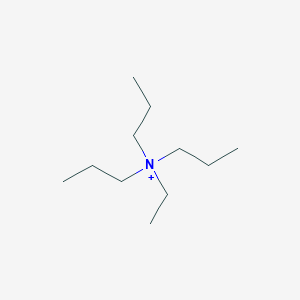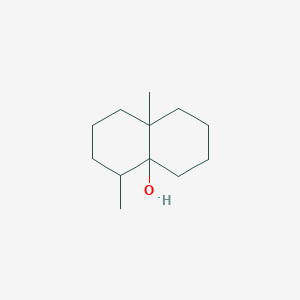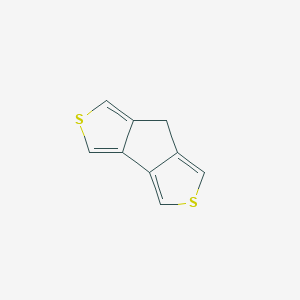
m-Cyclopentadithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Cyclopentadithiophene (m-CPDT) is a conjugated organic molecule that has gained significant attention in the scientific community. It is a type of thiophene-based molecule that has a unique structure, making it an excellent candidate for various applications in the field of materials science and organic electronics.
Mecanismo De Acción
The mechanism of action of m-Cyclopentadithiophene in organic electronics is based on its ability to transport charge carriers. The molecule has a conjugated structure that allows it to delocalize electrons, resulting in high charge mobility. When used in OFETs, this compound acts as a semiconductor, allowing the flow of electrons between the source and drain electrodes. In OPVs, this compound is used as a donor material that absorbs light and generates charge carriers, which are then transported to the acceptor material.
Biochemical and Physiological Effects:
Currently, there is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that the molecule has low toxicity and biocompatibility, making it a potential candidate for biomedical applications. For example, this compound-based materials have been used as biosensors for detecting glucose, cholesterol, and other biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using m-Cyclopentadithiophene in lab experiments is its high solubility in organic solvents, which makes it easy to handle and process. Additionally, this compound-based materials have shown excellent performance in various applications, including OFETs, OPVs, and OLEDs. However, one limitation of using this compound is its sensitivity to air and moisture, which can affect its performance. Therefore, it is essential to handle the molecule under inert conditions to prevent degradation.
Direcciones Futuras
There are several future directions for m-Cyclopentadithiophene research. One area of interest is the development of this compound-based materials for biomedical applications, such as biosensors and drug delivery systems. Another direction is the synthesis of new this compound derivatives with improved properties, such as higher charge mobility and stability. Additionally, there is a need for further research on the toxicity and biocompatibility of this compound-based materials to determine their suitability for biomedical applications.
Conclusion:
In conclusion, this compound is a conjugated organic molecule that has shown great potential for various applications in the field of materials science and organic electronics. Its unique structure and high charge mobility make it an excellent candidate for use in OFETs, OPVs, and OLEDs. While there is limited research on its biochemical and physiological effects, this compound has shown low toxicity and biocompatibility, making it a potential candidate for biomedical applications. Further research is needed to explore its full potential and develop new this compound-based materials with improved properties.
Métodos De Síntesis
The synthesis of m-Cyclopentadithiophene can be achieved through various methods, including the Stille coupling reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is the most commonly used method for synthesizing this compound. This method involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst and a base. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
M-CPDT has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of various organic semiconductors, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). m-Cyclopentadithiophene-based materials have shown excellent performance in these applications due to their high charge mobility, good solubility, and thermal stability.
Propiedades
Número CAS |
17965-48-9 |
|---|---|
Fórmula molecular |
C9H6S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene |
InChI |
InChI=1S/C9H6S2/c1-6-2-10-4-8(6)9-5-11-3-7(1)9/h2-5H,1H2 |
Clave InChI |
HHSONWXYOAPAQZ-UHFFFAOYSA-N |
SMILES |
C1C2=CSC=C2C3=CSC=C31 |
SMILES canónico |
C1C2=CSC=C2C3=CSC=C31 |
Sinónimos |
7H-Cyclopenta[1,2-c:3,4-c']dithiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



